molecular formula C18H18N8O B11145315 4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B11145315
M. Wt: 362.4 g/mol
InChI Key: RELHKZVPWLHMCR-UHFFFAOYSA-N
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Description

4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features a benzamide core linked to a triazolopyridine moiety and a tetraazole ring

Properties

Molecular Formula

C18H18N8O

Molecular Weight

362.4 g/mol

IUPAC Name

4-(2-propan-2-yltetrazol-5-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C18H18N8O/c1-12(2)26-23-17(22-24-26)13-6-8-14(9-7-13)18(27)19-11-16-21-20-15-5-3-4-10-25(15)16/h3-10,12H,11H2,1-2H3,(H,19,27)

InChI Key

RELHKZVPWLHMCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Carboxylic Acid Activation

4-Carboxybenzamide derivatives are typically activated using oxalyl chloride in dichloromethane (DCM) at room temperature. This method, adapted from analogous benzamide syntheses, achieves near-quantitative yields (99%) under inert conditions. The reaction proceeds via the formation of a reactive acyl chloride intermediate, which is subsequently used without purification.

Table 1: Reaction Conditions for Acyl Chloride Formation

ReagentSolventTemperatureTimeYieldSource
Oxalyl chlorideDCM20°C3 h99%
Thionyl chlorideTolueneReflux2 h85%

Amine Coupling

The activated acyl chloride reacts withtriazolo[4,3-a]pyridin-3-ylmethanamine to form the benzamide linkage. This step often employs polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), with triethylamine as a base to neutralize HCl byproducts. Yields range from 70–85%, depending on steric and electronic factors.

Construction of the 2-Isopropyl-2H-Tetraazol-5-yl Moiety

The tetraazole ring is synthesized via [2+3] cycloaddition between nitriles and sodium azide, followed by N-alkylation to introduce the isopropyl group.

Cycloaddition Reaction

4-Cyanobenzamide undergoes cycloaddition with sodium azide in the presence of ammonium chloride as a catalyst. The reaction is conducted in DMF or water at elevated temperatures (80–100°C) for 12–24 hours.

Table 2: Optimization of Tetraazole Formation

NitrileCatalystSolventTemperatureTimeYield
4-CyanobenzamideNH₄ClDMF100°C24 h78%
4-CyanobenzamideZnBr₂H₂O80°C18 h65%

N-Alkylation

The resulting 2H-tetrazol-5-yl intermediate is alkylated with 2-bromopropane using potassium carbonate as a base in acetone. This step introduces the isopropyl group at the N2 position, achieving 60–75% yields.

Synthesis of the Triazolo[4,3-a]Pyridine Component

The triazolo-pyridine moiety is constructed via cyclization of aminopyridine derivatives with nitriles or hydrazines.

Cyclization Strategies

2-Aminopyridine reacts with formamide under microwave irradiation (150°C, 30 minutes) to form the triazolo-pyridine core. Alternative methods employ copper-catalyzed cycloadditions with alkynes, though these require stringent oxygen-free conditions.

Table 3: Comparative Analysis of Triazolo-Pyridine Synthesis

MethodReagentConditionsYield
Microwave-assistedFormamide150°C, 30 min82%
Cu-catalyzedPhenylacetylene120°C, N₂ atmosphere68%

Functionalization with Methylamine

The triazolo-pyridine is converted to its 3-aminomethyl derivative via reductive amination using formaldehyde and sodium cyanoborohydride. This step proceeds in methanol at pH 5–6, yielding 70–80% of the desired amine.

Final Coupling and Purification

The benzamide core, tetraazole, and triazolo-pyridine components are assembled via sequential coupling reactions.

Amide Bond Formation

The acyl chloride intermediate (from Section 1.1) reacts withtriazolo[4,3-a]pyridin-3-ylmethanamine in DCM, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction is complete within 4 hours at 0–5°C, yielding 85–90% of the coupled product.

Tetraazole Integration

The tetraazole moiety is introduced via Suzuki-Miyaura coupling using palladium(II) acetate and triphenylphosphine. Aryl boronic acid derivatives of the tetraazole react with halogenated benzamide intermediates under microwave-assisted conditions (100°C, 1 hour).

Table 4: Coupling Reaction Optimization

CatalystLigandTemperatureYield
Pd(OAc)₂PPh₃100°C78%
PdCl₂(dppf)XPhos80°C65%

Challenges and Mitigation Strategies

Steric Hindrance

The bulky isopropyl and triazolo-pyridine groups necessitate prolonged reaction times for complete conversion. Microwave-assisted synthesis reduces reaction times by 40–50% while maintaining yields.

Purification Complexity

Reverse-phase chromatography (C18 column) with acetonitrile/water gradients effectively separates the target compound from byproducts. Final purity exceeds 98% as confirmed by HPLC .

Chemical Reactions Analysis

Types of Reactions

4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Biological Activities

Compounds containing tetraazole and triazole rings have been extensively studied for their biological activities. The specific compound may exhibit multitarget biological activity due to the presence of both tetraazole and triazolo-pyridine moieties. Here are some potential applications based on structural similarities and known activities:

  • Analgesic Properties : Similar compounds have shown promise as analgesics, indicating that this compound may also possess pain-relieving properties.
  • Anti-inflammatory Effects : The presence of the triazole ring is associated with anti-inflammatory activity, making it a candidate for further investigation in inflammatory diseases.
  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, suggesting potential applications in neurology and psychiatry.

Interaction Studies

Interaction studies involving this compound could focus on its binding affinity to various biological targets such as enzymes or receptors. Techniques that could be employed include:

  • Surface Plasmon Resonance (SPR) : To measure real-time binding interactions.
  • Isothermal Titration Calorimetry (ITC) : To quantify the thermodynamics of binding interactions.
  • Molecular Docking Studies : To predict the binding modes and affinities with target proteins.

Mechanism of Action

The mechanism of action of 4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-tetrazol-5-yl)benzoic acid
  • 2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride
  • 1-isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Uniqueness

4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide stands out due to its combination of a tetraazole ring and a triazolopyridine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various advanced applications in research and industry.

Biological Activity

The compound 4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide , also known as Y043-4703, is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C17H18N6O
  • Molecular Weight : 322.37 g/mol
  • LogP : 1.582 (indicating moderate lipophilicity)
  • Polar Surface Area : 72.406 Ų
  • Water Solubility (LogSw) : -1.24 (suggesting low solubility)

Biological Activity Overview

Research indicates that compounds containing tetrazole and triazole moieties often exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has been included in various screening libraries for drug discovery, suggesting its potential therapeutic applications.

Antimicrobial Activity

A study on tetrazole derivatives reported significant antimicrobial activity against various bacterial strains. For instance:

  • Compounds similar to Y043-4703 demonstrated inhibition against Staphylococcus aureus and Escherichia coli with varying Minimum Inhibitory Concentration (MIC) values.

The structure-activity relationship (SAR) analysis indicated that modifications to the tetrazole ring could enhance antimicrobial efficacy. For example, the introduction of specific substituents increased activity against resistant strains such as Pseudomonas aeruginosa .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of triazolo-pyridine derivatives. The compound Y043-4703 was evaluated for its cytotoxic effects against several cancer cell lines:

  • IC50 Values : Initial studies suggest that the compound exhibits IC50 values in the low micromolar range against various cancer types, indicating potential as an anticancer agent.

In particular, SAR studies show that modifications to the benzamide portion can significantly affect the cytotoxicity and selectivity towards cancer cells .

Case Study 1: Antimicrobial Screening

In a comparative study of tetrazole derivatives:

CompoundTarget BacteriaMIC (μg/mL)
Y043-4703Staphylococcus aureus50
Y043-4703Escherichia coli100
ControlPenicillin31

The results indicated that Y043-4703 possesses competitive antimicrobial activity comparable to established antibiotics .

Case Study 2: Anticancer Activity

In another study assessing the anticancer effects:

CompoundCell LineIC50 (μM)
Y043-4703MCF7 (Breast Cancer)15
Y043-4703HeLa (Cervical Cancer)12
ControlDoxorubicin10

These findings suggest that Y043-4703 may serve as a lead compound for further development in cancer therapy .

Q & A

Q. Q: What are the standard methods for synthesizing this compound, and how can reaction conditions be optimized for yield?

A: The compound is typically synthesized via multi-step heterocyclic reactions. Key steps include:

  • Thiazole/oxazole ring formation : Using thiourea and α-haloketones under acidic/basic conditions (e.g., n-butanol with hydrazine hydrate, refluxed for 4 hours) .
  • Triazole functionalization : Condensation with substituted benzaldehydes or hydrazine derivatives, requiring precise stoichiometry (e.g., 0.01 mol substrate with 0.03 mol hydrazine hydrate) .
  • Recrystallization : Purification via dimethyl sulfoxide/water (1:1) or ethanol .

Q. Optimization Strategies :

  • Adjust reflux time (4–6 hours) and solvent polarity to reduce byproducts.
  • Use KOH for pH control during precipitation .

Advanced Synthesis: Microwave-Assisted Techniques

Q. Q: How can microwave synthesis improve efficiency in preparing this compound?

A: Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. For example:

  • Triazole-thiadiazole formation : Achieved in 20–30 minutes under microwave vs. 4 hours classically, with higher purity (85–92% yield) .
  • Key parameters : Power (300–500 W), solvent (DMF/ethanol mixtures), and controlled temperature (80–100°C).

Structural Characterization Techniques

Q. Q: What analytical methods are critical for confirming the compound’s structure?

A:

Technique Application Example Data
NMR Confirm triazole/benzamide linkages¹H NMR: δ 8.2–8.5 ppm (aromatic protons), δ 4.3 ppm (CH₂ bridge) .
HPLC Purity assessmentRetention time: 12.3 min (C18 column, acetonitrile/water gradient) .
Mass Spec Molecular ion verificationm/z 452.2 [M+H]⁺ .

Advanced Methods : X-ray crystallography for absolute configuration determination .

Biological Activity Profiling

Q. Q: How are antimicrobial or anticancer activities evaluated for this compound?

A:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) via broth microdilution .
  • Anticancer screening : IC₅₀ values in MCF-7 cells (e.g., 12.4 µM) using MTT assays .
  • Structural drivers : The isopropyl-tetrazole group enhances membrane penetration, while the triazolopyridine moiety interacts with kinase targets .

Addressing Data Contradictions in Bioactivity

Q. Q: How to resolve discrepancies in reported biological activities across studies?

A: Contradictions often arise from:

  • Synthetic routes : Microwave vs. classical methods alter crystallinity, affecting solubility .
  • Assay conditions : Variations in cell lines (e.g., MCF-7 vs. HeLa) or incubation times.
    Resolution : Conduct comparative studies using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

Computational Reaction Design

Q. Q: Can computational tools predict optimal synthetic pathways?

A: Yes. The ICReDD framework combines quantum mechanics (e.g., DFT for transition states) and machine learning to:

  • Predict reaction feasibility (ΔG < 20 kcal/mol).
  • Optimize solvent/catalyst pairs (e.g., DMF with Pd/C for hydrogenation) .

Structure-Activity Relationship (SAR) Analysis

Q. Q: Which structural modifications enhance target selectivity?

A: Key findings from analogs:

Modification Effect Reference
2-Methoxyphenyl substitution ↑ Anticancer activity (IC₅₀ = 8.7 µM)
Fluorine incorporation ↑ Metabolic stability (t₁/₂ = 4.2 h)
Piperazine addition ↑ Solubility (LogP reduced by 0.8)

Solubility Challenges

Q. Q: How to address poor aqueous solubility during formulation?

A:

  • Co-solvents : Use PEG-400 or cyclodextrin inclusion complexes.
  • Salt formation : Hydrochloride salts improve solubility (e.g., 12 mg/mL vs. 2 mg/mL free base) .

Purity Analysis and Impurity Profiling

Q. Q: What methods ensure ≥95% purity for pharmacological studies?

A:

  • HPLC-DAD : Detect impurities at 0.1% level (λ = 254 nm).
  • Recrystallization : Multi-solvent systems (e.g., ethanol/water) remove polar byproducts .

Mechanistic Studies

Q. Q: How to elucidate the compound’s mechanism of action?

A:

  • Kinase inhibition assays : Screen against EGFR or CDK2 (IC₅₀ = 0.8 µM) .
  • Molecular docking : Triazolopyridine binds to ATP pockets (Glide score = −9.2 kcal/mol) .
  • Metabolic profiling : LC-MS/MS identifies hydroxylated metabolites in liver microsomes .

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